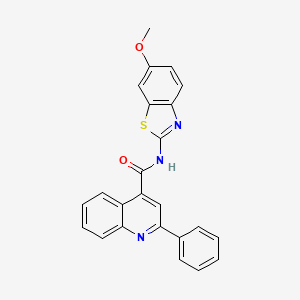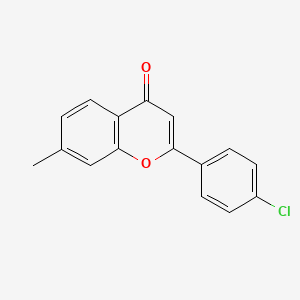
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Antimicrobial Studies : Patel and Patel (2010) synthesized compounds related to N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide, which were screened for antifungal and antibacterial activities. Their findings indicated significant antimicrobial properties in these compounds (Patel & Patel, 2010).
Cytotoxic Activity in Cancer Cell Lines : Bu, Deady, and Denny (2000) studied the growth inhibition properties of carboxamide derivatives in cancer cell lines. They found these compounds to be less active compared to isomeric series, suggesting a nuanced impact on cancer cell growth (Bu, Deady, & Denny, 2000).
Diuretic and Antihypertensive Agents : Rahman et al. (2014) explored the potential of N-substituted-phenylquinazolin derivatives as diuretic and antihypertensive agents. They found several compounds exhibiting significant activity, highlighting the therapeutic potential of these derivatives (Rahman et al., 2014).
Anti-inflammatory and Analgesic Properties : Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds with potential anti-inflammatory and analgesic properties. Their research indicated high inhibitory activity and significant analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor Properties : Rivalle et al. (1983) conducted modifications on compounds related to the this compound, focusing on antitumor properties. They found no significant increase in cytotoxicity compared to model compounds (Rivalle et al., 1983).
Tubulin Polymerization Inhibition in Cancer Cells : Minegishi et al. (2015) identified methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) as a tubulin polymerization inhibitor. This compound showed promising antiproliferative activity against human cancer cells (Minegishi et al., 2015).
Anticancer Agents : Bindu, Vijayalakshmi, and Manikandan (2019) developed a series of compounds with anticancer activity, particularly effective against prostate cancer cell lines. They also evaluated these compounds for antioxidant properties and cell membrane stability effects (Bindu, Vijayalakshmi, & Manikandan, 2019).
Ethylene Polymerization Catalysis : Sun et al. (2010) synthesized 2-benzimidazolyl-N-phenylquinoline-8-carboxamide half-titanocene chlorides for ethylene polymerization and copolymerization, revealing their potential in polymer chemistry (Sun et al., 2010).
Antibacterial Activity of Novel Compounds : Qu et al. (2018) designed and synthesized 8-methoxyquinoline-2-carboxamide compounds with 1,3,4-thiadiazole moiety, exhibiting notable antibacterial efficacy (Qu et al., 2018).
Propiedades
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S/c1-29-16-11-12-20-22(13-16)30-24(26-20)27-23(28)18-14-21(15-7-3-2-4-8-15)25-19-10-6-5-9-17(18)19/h2-14H,1H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPAQOKZPDEWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid](/img/structure/B2761366.png)
![N-(4-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2761368.png)

![1-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide](/img/structure/B2761371.png)

![N-(4-bromo-3-methylphenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2761373.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2761375.png)




![1-(4-bromophenyl)-5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2761384.png)